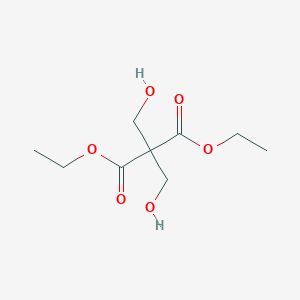
Diethyl bis(hydroxymethyl)malonate
Numéro de catalogue B146577
Poids moléculaire: 220.22 g/mol
Clé InChI: WIOHBOKEUIHYIC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US09447106B2
Procedure details


To a solution of diethyl 2,2-bis(hydroxymethyl)malonate (4.4 g, 20 mmol) in CH3CN (50 mL) was added Tf2O (7.1 mL, 11.85 g, 42 mmol) at −20° C., followed by two batches of DIEA (6.45 g, 50 mmol). After 0.5 hr, benzylamine (3.21 g, 35 mmol) was added at −20° C. The mixture was stirred at 70° C. for 2 hr. 100 mL of EA and 100 mL of brine were added. Organic layers were dried over Na2SO4. Purified by chromatography column on silica gel eluting with PE/EA to afford 4.8 g (82%) of diethyl 1-benzylazetidine-3,3-dicarboxylate as a yellow oil. 1H NMR (400 MHz, DMSO-d6) δ 7.29-7.34 (m, 2H), 7.22-7.27 (m, 3H), 4.17 (q, J=7.2 Hz, 4H), 3.56 (s, 2H), 3.51 (s, 4H), 2.39 (s, 3H) and 1.17 (t, J=7.2 Hz, 6H).





Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Four


Yield
82%
Identifiers


|
REACTION_CXSMILES
|
O[CH2:2][C:3]([CH2:14]O)([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5].O(S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.CCN(C(C)C)C(C)C.[CH2:40]([NH2:47])[C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1>CC#N.[Cl-].[Na+].O.CC(=O)OCC>[CH2:40]([N:47]1[CH2:2][C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:14]1)[C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1 |f:5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.4 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC(C(=O)OCC)(C(=O)OCC)CO
|
|
Name
|
|
|
Quantity
|
7.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
O(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC#N
|
Step Two
|
Name
|
|
|
Quantity
|
6.45 g
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
3.21 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N
|
Step Four
|
Name
|
brine
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(OCC)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 70° C. for 2 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Organic layers were dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purified by chromatography column on silica gel eluting with PE/EA
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C1)(C(=O)OCC)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.8 g | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
